

Application Notes and Protocols for Antibody Labeling with Tri-GalNAc-DBCO

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Compound of Interest

Compound Name: *tri-GalNAc-DBCO*

Cat. No.: *B15608153*

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Introduction

This document provides a detailed guide for the conjugation of antibodies with a tri-antennary N-acetylgalactosamine (tri-GalNAc) moiety using dibenzocyclooctyne (DBCO) click chemistry. This method is particularly relevant for the development of targeted therapies, such as antibody-drug conjugates (ADCs) and lysosome-targeting chimeras (LYTACs), aimed at liver-specific delivery.^{[1][2][3]}

The tri-GalNAc ligand exhibits a high binding affinity for the asialoglycoprotein receptor (ASGPR), which is predominantly expressed on the surface of hepatocytes.^{[1][2]} This interaction facilitates the receptor-mediated endocytosis of the conjugated antibody, leading to its internalization and subsequent degradation within the lysosome.^{[1][4][5]} This targeted delivery mechanism can be harnessed to deliver therapeutic payloads specifically to liver cells or to induce the degradation of extracellular or membrane-bound proteins.^{[3][4]}

The protocol described herein involves a two-step process:

- Introduction of an azide functional group onto the antibody.
- Copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) of the azide-modified antibody with **tri-GalNAc-DBCO**.^[2]

Experimental Protocols

Protocol 1: Antibody Modification with Azide Groups

To react with DBCO, the antibody must first be functionalized with azide groups. A common method is to modify the primary amines of lysine residues.

Materials:

- Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
- Azido-(PEG)*n*-NHS Ester (e.g., Azido-PEG4-NHS Ester)
- Anhydrous Dimethylsulfoxide (DMSO)
- Desalting columns or dialysis equipment for buffer exchange
- Reaction tubes

Procedure:

- Antibody Preparation:
 - Ensure the antibody is in an amine-free buffer like PBS. Buffers containing primary amines such as Tris will compete with the reaction.[\[6\]](#)
 - Adjust the antibody concentration to 1-10 mg/mL.[\[6\]](#)
- Azide Reagent Preparation:
 - Equilibrate the Azido-(PEG)*n*-NHS Ester vial to room temperature before opening to prevent moisture condensation.[\[6\]](#)
 - Immediately before use, dissolve the Azido-(PEG)*n*-NHS Ester in anhydrous DMSO to a concentration of 10 mM. Do not store the reconstituted reagent.[\[6\]](#)
- Azidation Reaction:

- Add a 5 to 20-fold molar excess of the 10 mM Azido-(PEG)_n-NHS Ester solution to the antibody solution. The final DMSO concentration should not exceed 10%.^[6]
- Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.^[6]
- Purification of Azide-Modified Antibody:
 - Remove unreacted azide reagent by buffer exchange using a desalting column or dialysis against PBS.
 - Determine the concentration of the purified azide-modified antibody using a standard protein assay (e.g., BCA).

Protocol 2: Labeling of Azide-Modified Antibody with Tri-GalNAc-DBCO

This protocol details the copper-free click chemistry reaction between the azide-modified antibody and **tri-GalNAc-DBCO**.

Materials:

- Azide-modified antibody (from Protocol 2.1)
- **Tri-GalNAc-DBCO**
- Anhydrous Dimethylsulfoxide (DMSO)
- PBS buffer, pH 7.4
- Desalting columns or size-exclusion chromatography (SEC) system for purification
- Reaction tubes

Procedure:

- **Tri-GalNAc-DBCO** Preparation:

- Prepare a stock solution of **Tri-GalNAc-DBCO** in anhydrous DMSO. The concentration will depend on the desired molar excess. For example, a 10 mM stock solution.
- Click Chemistry Reaction:
 - To the azide-modified antibody, add a 1.5 to 10-fold molar excess of the **Tri-GalNAc-DBCO** solution.
 - The final DMSO concentration in the reaction mixture should be kept low, ideally below 10%, to maintain antibody stability.
 - Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
- Purification of the Final Conjugate:
 - Purify the antibody-tri-GalNAc conjugate from unreacted **Tri-GalNAc-DBCO** using a desalting column for rapid removal or size-exclusion chromatography (SEC) for higher purity.
 - The purified conjugate can be stored at 4°C for short-term use or at -20°C for long-term storage.

Characterization of the Antibody-Tri-GalNAc Conjugate

Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of **tri-GalNAc-DBCO** molecules per antibody, can be determined using UV-Vis spectrophotometry.^{[7][8]}

Procedure:

- Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 309 nm (A₃₀₉), the latter being the absorbance maximum for DBCO.
- Calculate the concentration of the antibody and the DBCO moiety using the Beer-Lambert law and the following equations:

- Concentration of DBCO (M) = $A_{309} / \epsilon_{\text{DBCO}}$
 - Where ϵ_{DBCO} is the molar extinction coefficient of DBCO ($\sim 12,000 \text{ M}^{-1}\text{cm}^{-1}$)
- Concentration of Antibody (M) = $(A_{280} - (A_{309} * CF_{280})) / \epsilon_{\text{Antibody}}$
 - Where $\epsilon_{\text{Antibody}}$ is the molar extinction coefficient of the antibody at 280 nm (e.g., $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$ for IgG).[\[7\]](#)
 - CF_{280} is the correction factor for the absorbance of the DBCO group at 280 nm ($CF_{280} = A_{280} \text{ of DBCO} / A_{309} \text{ of DBCO}$).
- Calculate the DOL:
 - $DOL = [\text{Concentration of DBCO}] / [\text{Concentration of Antibody}]$

An ideal DOL for antibodies typically ranges from 2 to 10.[\[7\]](#)

Further Characterization

- SDS-PAGE: To confirm conjugation and assess the purity and integrity of the antibody.
- Mass Spectrometry (MS): To determine the exact mass of the conjugate and confirm the number of attached **tri-GalNAc-DBCO** molecules.[\[9\]](#)
- Binding Assays (ELISA): To ensure that the conjugation process has not compromised the antigen-binding affinity of the antibody.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the antibody labeling process.

Table 1: Recommended Molar Ratios for Antibody Labeling

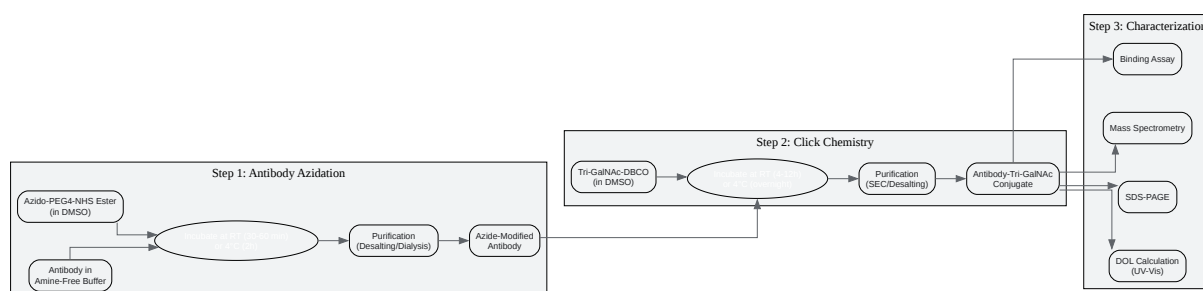
Reaction Step	Reagent	Molar Excess (Reagent:Antibody)	Typical Resulting DOL	Reference
Azidation	Azido-PEG4-NHS Ester	5-20 fold	2-6	[6]
Click Chemistry	Tri-GalNAc-DBCO	1.5-10 fold	N/A	

Table 2: Molar Extinction Coefficients for DOL Calculation

Molecule	Wavelength (nm)	Molar Extinction Coefficient (ϵ) ($M^{-1}cm^{-1}$)	Reference
IgG Antibody	280	~210,000	[7]
DBCO	309	~12,000	

Diagrams

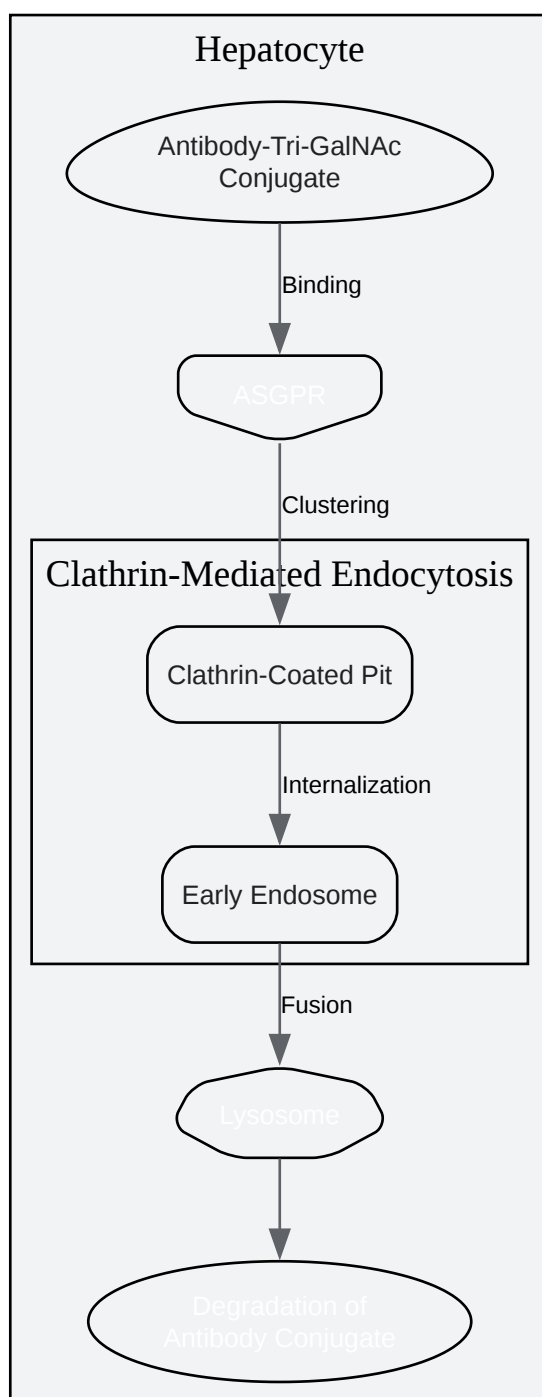
Experimental Workflow



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Caption: Workflow for antibody labeling with **Tri-GalNAc-DBCO**.

ASGPR-Mediated Endocytosis and Lysosomal Degradation Pathway



ASGPR-Mediated Endocytosis Pathway

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Caption: ASGPR-mediated endocytosis and lysosomal degradation.

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